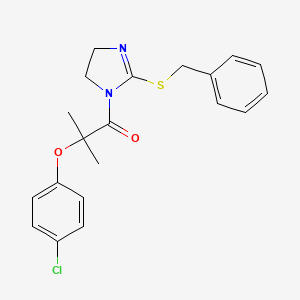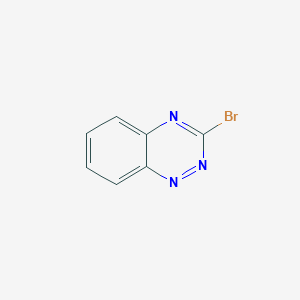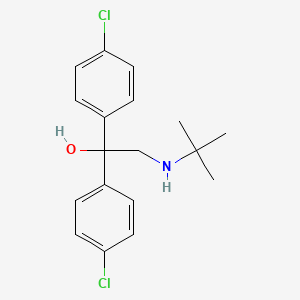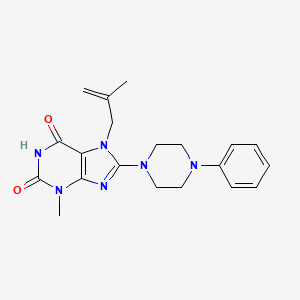![molecular formula C16H12ClN3O2 B2457600 2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide CAS No. 400080-01-5](/img/structure/B2457600.png)
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide is a chemical compound with the molecular formula C16H12ClN3O2 and a molecular weight of 313.73838 g/mol This compound is known for its unique structure, which includes a quinoxaline moiety linked to a phenylacetamide group through an ether linkage
Méthodes De Préparation
The synthesis of 2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide typically involves the reaction of 2-chloroacetamide with 4-(2-quinoxalinyloxy)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.
Reduction Reactions: Reduction of the quinoxaline ring can yield dihydroquinoxaline derivatives. Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation.
Applications De Recherche Scientifique
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and enzymes involved in cellular processes, leading to the inhibition of cell growth and proliferation. The chloro group enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide can be compared with other similar compounds, such as:
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzamide: This compound has a benzamide group instead of an acetamide group, which affects its reactivity and biological activity.
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]propionamide: The presence of a propionamide group alters its solubility and pharmacokinetic properties.
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]butyramide: This compound has a butyramide group, which can influence its interaction with biological targets.
Propriétés
IUPAC Name |
2-chloro-N-(4-quinoxalin-2-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-9-15(21)19-11-5-7-12(8-6-11)22-16-10-18-13-3-1-2-4-14(13)20-16/h1-8,10H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDWMUSDKXSVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2457517.png)
![8-Methylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2457519.png)


![1-[3-(2-Fluorophenyl)-3-methylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2457523.png)
![7-(4-fluorophenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2457524.png)

![3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2457531.png)



![3,6-diethyl 2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2457537.png)

![4-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2457540.png)
